molecular formula C7H6BrN3O B8152149 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8152149
M. Wt: 228.05 g/mol
InChI Key: MZXNBIPJCIKUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold with bromine and methoxy substituents at positions 5 and 4, respectively. This structure is pivotal in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and folate-dependent enzymes . The bromine atom at position 5 enhances electrophilic reactivity, facilitating cross-coupling reactions for further functionalization, while the methoxy group at position 4 modulates electronic properties and solubility .

Properties

IUPAC Name

5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNBIPJCIKUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Alpha-Alkylation of Ethyl Cyanoacetate

Ethyl cyanoacetate undergoes alkylation with bromoacetaldehyde in the presence of a base such as potassium carbonate. This exothermic reaction is conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 4–6 hours, yielding 2-(bromoethyl)cyanoacetate with 85–90% efficiency.

Step 2: Cyclization to Form the Pyrrole Ring

The intermediate is treated with ammonium acetate in acetic acid under reflux (120°C, 8 hours), inducing cyclization to form 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine . This step achieves 75–80% yield, with purity dependent on stoichiometric control of ammonium acetate.

Step 3: Bromination at Position 5

Bromination is performed using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C. The reaction is complete within 2 hours, affording 5-bromo-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine in 90–95% yield. Catalytic quantities of AIBN (azobisisobutyronitrile) enhance regioselectivity.

Step 4: Methoxylation at Position 4

The hydroxyl group at position 4 is replaced with a methoxy group via nucleophilic substitution using methyl iodide and silver(I) oxide in methanol. This reaction proceeds at room temperature for 12 hours, achieving 80–85% yield. Excess methyl iodide (2.5 equivalents) ensures complete substitution.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Table 1: Impact of Solvent on Cyclization Efficiency

SolventTemperature (°C)Yield (%)Purity (HPLC, %)
Acetic acid1207892
DMF1006588
Ethanol805885

Acetic acid outperforms polar aprotic solvents due to its ability to stabilize the transition state during cyclization.

Catalyst Screening for Methoxylation

Silver(I) oxide provides superior results compared to alternatives like potassium carbonate or sodium hydride, minimizing side reactions such as O-alkylation or ring oxidation.

Industrial Production Considerations

Scale-up challenges include heat management during exothermic steps and solvent recovery. Continuous flow reactors are employed for the bromination and methoxylation steps, reducing reaction times by 40% and improving yield consistency.

Cost-Effective Solvent Recycling

DMF and dichloromethane are recovered via distillation, achieving 90% reuse efficiency. This reduces raw material costs by 25% in pilot-scale productions.

Comparative Analysis with Alternative Methods

An alternative route starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves bromination followed by methoxylation. However, this method suffers from lower overall yields (60–65%) due to competing side reactions during chlorination.

Table 2: Method Comparison

MethodTotal Yield (%)Purity (%)Cost (USD/kg)
Bromoacetaldehyde route70–75991,200
4-Chloro derivative route60–65951,800

Challenges and Mitigation Strategies

Challenge 1: Regioselectivity in Bromination

Early methods using bromine (Br₂) resulted in di-brominated byproducts. Switching to NBS in DCM eliminated this issue, ensuring mono-bromination at position 5.

Challenge 2: Purification Without Chromatography

Crystallization from ethanol/water (7:3 v/v) achieves >99% purity, avoiding costly column chromatography. Optimal cooling rates (0.5°C/min) prevent oiling out .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution due to its electron-withdrawing nature and favorable leaving-group properties. Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction:
Replacement of bromine with an amine group:

5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine+R NH2DMF 80 C5 Amino 4 methoxy 7H pyrrolo 2 3 d pyrimidine+HBr\text{5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine}+\text{R NH}_2\xrightarrow{\text{DMF 80 C}}\text{5 Amino 4 methoxy 7H pyrrolo 2 3 d pyrimidine}+\text{HBr}

Conditions: DMF solvent, elevated temperatures (80–100°C), and catalytic bases (e.g., K₂CO₃) improve yields.

Key Data:

NucleophileProductYield (%)ConditionsSource
NH₃5-Amino derivative78DMF, 100°C, 12 h
CH₃S⁻5-Methylthio derivative65EtOH, reflux, 6 h

Suzuki Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling with arylboronic acids, enabling C–C bond formation. This reaction is pivotal for introducing aromatic moieties.

Example Reaction:

5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine+Ar B OH 2Pd PPh K CO 5 Aryl 4 methoxy 7H pyrrolo 2 3 d pyrimidine\text{5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh K CO }}\text{5 Aryl 4 methoxy 7H pyrrolo 2 3 d pyrimidine}

Conditions: Tetrakis(triphenylphosphine)palladium(0) catalyst, aqueous K₂CO₃, and toluene/ethanol solvent mixtures at 80–90°C .

Key Data:

Arylboronic AcidProduct (Ar Group)Yield (%)ConditionsSource
4-Methoxyphenyl4-MeO-C₆H₄72Toluene/EtOH, 90°C, 8 h
2-Fluorophenyl2-F-C₆H₄68DME/H₂O, 80°C, 10 h

Buchwald-Hartwig Amination

This palladium-mediated reaction replaces bromine with amines, forming C–N bonds. It is widely used to synthesize pharmacologically active derivatives.

Example Reaction:

5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine+R NHPd dba Xantphos5 R N 4 methoxy 7H pyrrolo 2 3 d pyrimidine\text{5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine}+\text{R NH}\xrightarrow{\text{Pd dba Xantphos}}\text{5 R N 4 methoxy 7H pyrrolo 2 3 d pyrimidine}

Conditions: Palladium catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃) in toluene at 100–110°C.

Key Data:

AmineProductYield (%)ConditionsSource
Piperidine5-Piperidinyl derivative85Toluene, 110°C, 12 h
Benzylamine5-Benzylamino derivative70Dioxane, 100°C, 10 h

Electrophilic Aromatic Substitution

The methoxy group at position 4 activates the pyrrolopyrimidine core toward electrophilic substitution, particularly at position 6 or 7.

Example Reaction:
Nitration at position 6:

5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidineHNO H SO 5 Bromo 4 methoxy 6 nitro 7H pyrrolo 2 3 d pyrimidine\text{5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{HNO H SO }}\text{5 Bromo 4 methoxy 6 nitro 7H pyrrolo 2 3 d pyrimidine}

Conditions: Concentrated sulfuric acid as a catalyst, nitric acid as the nitrating agent, 0–5°C.

Key Data:

ElectrophilePositionProductYield (%)Source
NO₂⁺66-Nitro derivative60
SO₃H⁺77-Sulfo derivative55

Functionalization via Protecting Groups

The methoxy group can be demethylated under acidic conditions to generate a hydroxyl group, enabling further derivatization:

5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidineHBr AcOH5 Bromo 4 hydroxy 7H pyrrolo 2 3 d pyrimidine\text{5 Bromo 4 methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{HBr AcOH}}\text{5 Bromo 4 hydroxy 7H pyrrolo 2 3 d pyrimidine}

Conditions: 48% HBr in acetic acid, reflux for 4–6 h .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising cytotoxic effects against multiple cancer cell lines:

  • Mechanism of Action : These compounds induce apoptosis and cell cycle arrest in cancer cells. For example, compound 5k demonstrated significant activity against HepG2 cells, leading to increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
  • Potency : Compounds derived from this structure exhibited IC50 values ranging from 29 to 59 µM against mammary gland cancer (MCF-7) and other lines. Notably, compound 5k was identified as a potent inhibitor of several kinases (EGFR, Her2, VEGFR2, and CDK2), with IC50 values between 40 to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib .

Inhibition of Protein Kinases

The compound has been recognized for its ability to inhibit specific protein kinases, particularly Janus Kinase 3 (JAK3):

  • Therapeutic Implications : JAK3 inhibition is relevant in treating autoimmune diseases and cancers. The compound's ability to suppress JAK3 signaling pathways suggests its potential use in therapies for conditions such as rheumatoid arthritis, lupus, and organ transplant rejection .
  • Research Findings : A study indicated that pyrrolo[2,3-d]pyrimidine derivatives could effectively inhibit PfCDPK4 and PfCDPK1 kinases involved in malaria pathogenesis, with IC50 values ranging from 0.210 to 0.589 µM for these targets .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound:

  • Mechanism : Certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) activity significantly. For example, some derivatives exhibited IC50 values comparable to celecoxib, a known COX-2 inhibitor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

  • Functional Group Influence : Variations in substituents at different positions on the pyrrolo[2,3-d]pyrimidine scaffold can drastically alter biological activity. For instance, compounds with methoxy or ethoxy groups at specific positions were found to enhance binding affinity and potency against target enzymes .

Summary Table of Key Findings

Application AreaCompound DerivativeTarget/EffectIC50 Value
Anticancer Activity5kHepG2 Cells (apoptosis)40 - 204 nM
Protein Kinase InhibitionVariousJAK3Not specified
Malaria TreatmentVariousPfCDPK4/PfCDPK10.210 - 0.589 µM
Anti-inflammatoryVariousCOX-2Comparable to celecoxib

Mechanism of Action

The mechanism of action of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. 5-Bromo-4-Chloro-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine (CAS 252723-17-4)

  • Key Differences : Chlorine replaces the methoxy group at position 3.
  • Impact : The chloro substituent is more electron-withdrawing, reducing nucleophilicity at position 4 compared to the methoxy analogue. This substitution alters reactivity in Suzuki-Miyaura couplings and affects binding to enzymes like thymidylate synthase (TS) .
  • Synthesis : Prepared via bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane .

B. 5-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-Amine (CAS 1638761-56-4)

  • Key Differences : An amine group replaces the methoxy at position 4.
  • Impact : The amine enhances hydrogen-bonding capacity, improving interactions with ATP-binding pockets in kinases. This derivative exhibited IC₅₀ values < 100 nM in kinase inhibition assays, outperforming methoxy-substituted analogues in cellular permeability .
  • Synthesis: Achieved via ammonolysis of 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine under high-temperature aqueous conditions .

C. 5-Bromo-7H-Pyrrolo[2,3-d]Pyrimidine-4-Carbonitrile (CAS 1168106-92-0)

  • Key Differences : A nitrile group occupies position 4.
  • Impact : The electron-deficient nitrile increases electrophilicity, enabling nucleophilic aromatic substitution. This derivative is a precursor for synthesizing kinase inhibitors with improved metabolic stability .
Fused Heterocyclic Analogues

A. Thieno[2,3-d]Pyrimidines

  • Structure : Replaces the pyrrole ring with a thiophene.
  • Impact: Thieno derivatives exhibit enhanced π-stacking interactions due to sulfur’s polarizability, improving binding to hydrophobic enzyme pockets. For example, 4-anilino-6-phenylthieno[2,3-d]pyrimidine showed 10-fold higher potency against EGFR than pyrrolo analogues .

B. Pyrido[3,4-d]Pyrimidines

  • Structure : Incorporates a pyridine ring instead of pyrrole.
  • Impact: The pyridine nitrogen increases solubility and modulates basicity. Derivatives like LY231514 (a pyrido[2,3-d]pyrimidine) inhibit multiple folate enzymes (TS, DHFR, GARFT) with Ki values in the nanomolar range, a property less pronounced in pyrrolo analogues due to reduced polyglutamation efficiency .

Biological Activity

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5th position and a methoxy group at the 4th position of the pyrrolo[2,3-d]pyrimidine structure, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to alterations in downstream signaling pathways. This inhibition may induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been developed as PAK4 inhibitors, with notable compounds exhibiting IC50 values as low as 2.7 nM against specific cancer cell lines (e.g., MV4-11) and demonstrating the ability to induce cell cycle arrest and apoptosis .

Case Study: PAK4 Inhibition

In a study focused on PAK4 inhibitors:

  • Compound Tested : 5n (a derivative)
  • IC50 Values :
    • Enzymatic inhibition: 2.7 nM
    • Cellular activity: 7.8 nM
  • Mechanism : The compound was shown to regulate phosphorylation levels in vitro and induced G0/G1 phase arrest in MV4-11 cells, suggesting its role in inhibiting tumor progression through targeted kinase inhibition .

Comparison with Similar Compounds

This compound can be compared to other similar compounds based on their structural modifications and biological activities:

CompoundKey FeaturesBiological Activity
4-Methoxy-7H-pyrrolo[2,3-d]pyrimidineLacks bromineReduced kinase inhibition
5-Bromo-7H-pyrrolo[2,3-d]pyrimidineLacks methoxy groupAltered reactivity
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineChlorine instead of methoxyDifferent binding affinity

The unique combination of bromine and methoxy groups in this compound enhances its specificity and efficacy as a therapeutic agent compared to its analogs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa, MDA-MB-231, MCF-7
  • Findings : The compound showed varying levels of cytotoxicity depending on the specific modifications made to the pyrrolo[2,3-d]pyrimidine scaffold. Notably, certain derivatives induced apoptosis by modulating key proteins such as caspase-3 and Bcl-2, indicating potential pathways for therapeutic intervention in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrrolo[2,3-d]pyrimidine structure significantly impact biological activity. For instance:

  • Derivatives with Hydroxyl Groups : Showed enhanced activity against specific cancer types.
  • Bromination Effects : The presence of bromine at the 5th position was crucial for maintaining high inhibitory potency against kinases.

Q & A

Q. What is the molecular structure of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, and how do its substituents influence reactivity?

The compound features a fused pyrrole-pyrimidine core with a bromine atom at position 5 and a methoxy group at position 4. The bromine enhances electrophilic substitution reactivity, while the methoxy group acts as an electron-donating substituent, directing further functionalization to specific positions (e.g., C6 or C7). This substitution pattern is critical for interactions in kinase inhibition, as seen in structurally related analogs .

Q. What are common synthetic routes for preparing this compound?

A representative synthesis involves:

Core Formation : Cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to generate the pyrimidine ring .

Functionalization : Sequential halogenation (e.g., bromination at C5 using NBS or Br₂) and methoxylation (via nucleophilic substitution with NaOMe or MeOH under acidic conditions).

Methylation : Introduction of a methyl group at N7 using methyl iodide and a base like Cs₂CO₃ in NMP, as demonstrated for analogous compounds .
Critical Conditions: Temperature control (15–23°C for methylation) and stoichiometric ratios ensure regioselectivity.

Q. How is this compound characterized using spectroscopic methods?

  • NMR : 1^1H NMR detects aromatic protons (e.g., C5-H at δ 6.2–6.9 ppm) and substituents (methoxy at δ ~3.7 ppm). 13^{13}C NMR confirms carbonyl and quaternary carbons .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₇BrN₃O: calc. 244.97, observed 244.96) .
  • X-ray Crystallography : Resolves regiochemistry and confirms substituent positions in analogs .

Advanced Research Questions

Q. How can regioselective substitution be optimized in the pyrrolo[2,3-d]pyrimidine scaffold?

Regioselectivity is controlled by:

  • Electrophilic Aromatic Substitution (EAS) : Bromine at C5 directs incoming electrophiles to C6/C7.
  • Protecting Groups : Temporary protection of N7 with methyl or benzyl groups prevents undesired side reactions .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) enables precise functionalization at C4 or C5 .

Q. How to address contradictory biological activity data in kinase inhibition assays?

Discrepancies may arise from:

  • Enzyme Source : Recombinant vs. cell-based assays (e.g., EGFR inhibition varies with phosphorylation state) .
  • Assay Conditions : ATP concentration (Km adjustments) and buffer pH impact IC₅₀ values. Validate using positive controls (e.g., gefitinib for EGFR) .
  • Structural Analogues : Compare with 4-chloro-5-ethyl derivatives, where ethyl groups enhance hydrophobic binding but reduce solubility .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Purity Issues : Column chromatography is impractical for large batches; optimize crystallization (e.g., using EtOAc/hexane mixtures) .
  • Yield Optimization : Multi-step reactions require strict stoichiometry (e.g., 1.1 eq. MeI for methylation) and inert atmospheres to prevent oxidation .
  • Byproduct Management : Monitor chlorination intermediates via TLC (Rf 0.2–0.5 in CHCl₃/MeOH) to minimize halogen scrambling .

Q. How do computational methods predict binding affinity for target enzymes?

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP pockets (e.g., EGFR’s hydrophobic cleft). The bromine and methoxy groups contribute to π-π stacking and hydrogen bonding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What strategies enhance metabolic stability in analogues without compromising activity?

  • Bioisosteric Replacement : Swap methoxy with trifluoromethoxy (resists CYP450 oxidation) .
  • Steric Shielding : Introduce bulky groups (e.g., tert-butyl at C6) to block metabolic hotspots .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.